5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione
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Overview
Description
5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is a heterocyclic compound with the molecular formula C10H13N3S. It is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is acetylcholinesterase (AChE) . AChE is a critical enzyme involved in neurotransmission, specifically in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse. The increased acetylcholine levels result in prolonged cholinergic effects.
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway. The cholinergic pathway is responsible for transmitting signals in the nervous system through the neurotransmitter acetylcholine. By inhibiting AChE, this compound disrupts the normal functioning of the cholinergic pathway, leading to altered neurotransmission .
Result of Action
The inhibition of AChE by this compound leads to increased levels of acetylcholine in the synapse. This can result in prolonged muscle contraction and altered neurotransmission, which may have various physiological effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its interaction with AChE. Additionally, the presence of other molecules can influence the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione typically involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thioether derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolethiones: These compounds share a similar triazole ring structure but differ in their substituents.
Thiazolidines: These compounds have a sulfur atom in the ring and exhibit similar biological activities.
Uniqueness
5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is unique due to its specific substitution pattern, which enhances its stability and bioactivity compared to other similar compounds. Its distinct chemical structure allows for diverse applications in various fields of research .
Properties
IUPAC Name |
5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-10(2)11-9(14)13(12-10)8-6-4-3-5-7-8/h3-7,12H,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGNHJAOYPHKHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=S)N(N1)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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